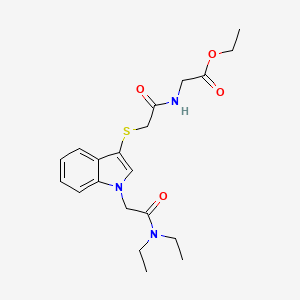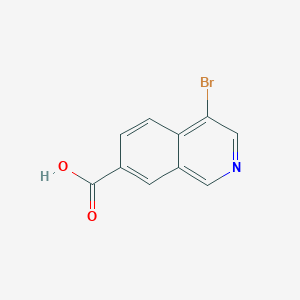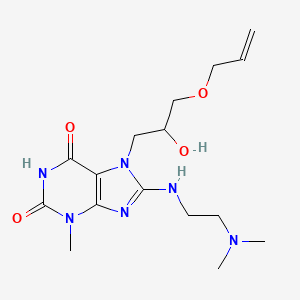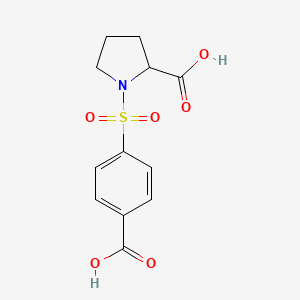
1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C18H12Cl4N2OS and its molecular weight is 446.17. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition and Material Protection
Research has shown that derivatives of mercaptoimidazole, which share a part of the core structure with the specified compound, can act as effective corrosion inhibitors for materials like carbon steel in acidic media. These compounds demonstrate mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm, indicating both physisorption and chemisorption mechanisms on metal surfaces. This suggests potential applications of similar compounds in protecting materials from corrosion, which is crucial in industries like oil and gas, construction, and automotive manufacturing (Duran, Yurttaş, & Duran, 2021).
Luminescence Sensing
Certain imidazole derivatives have been identified for their luminescence sensing capabilities, particularly in detecting benzaldehyde-based derivatives. The structural features of these compounds enable selective sensitivity, making them promising candidates for developing fluorescence sensors. This application is significant in environmental monitoring, food safety, and industrial process control, where detecting specific chemicals quickly and accurately is essential (Shi et al., 2015).
Antimicrobial and Antifungal Activities
Imidazole derivatives have also been explored for their antimicrobial and antifungal activities. The structural diversity of these compounds allows for the synthesis of molecules with significant bioactivity against various bacterial and fungal strains. Such properties indicate the potential use of these compounds in developing new antimicrobial agents, which is increasingly important due to the rising resistance to existing antibiotics (Salman, Abdel-Aziem, & Alkubbat, 2015).
Synthetic Routes and Chemical Synthesis
The synthesis of related compounds demonstrates the versatility and reactivity of the imidazole backbone, which can be modified to produce a wide range of derivatives. These synthetic routes are crucial for the development of new drugs, materials, and chemical sensors, showcasing the importance of such compounds in pharmaceuticals, materials science, and analytical chemistry (Kudzma & Turnbull, 1991).
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2OS/c1-18(2)23-15(11-5-4-10(19)8-13(11)21)17(26)24(18)16(25)9-3-6-12(20)14(22)7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYKWIKMSOTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)



![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)
![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate](/img/structure/B2430342.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)






